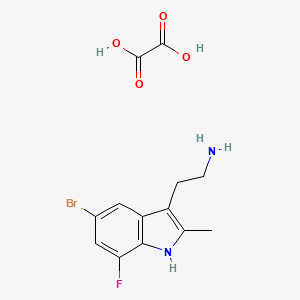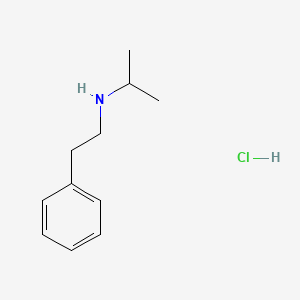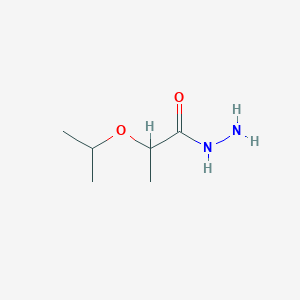
(5-Bromobenzofuran-2-yl)boronic acid
Overview
Description
“(5-Bromobenzofuran-2-yl)boronic acid” is a chemical compound with the molecular formula C8H6BBrO3 and a molecular weight of 240.85 . It is stored in an inert atmosphere and under -20°C .
Synthesis Analysis
The synthesis of “(5-Bromobenzofuran-2-yl)boronic acid” involves a solution of 5-bromobenzofuran in dry THF cooled to -78C under N2-protected LDA. The mixture is stirred at the same temperature for 30 minutes, then triisopropylborate is added to the mixture. The mixture is allowed to warm to room temperature and stirred for 2 hours. The mixture is then quenched with 1N HCl to pH=3 and extracted with EtOAc .Molecular Structure Analysis
The InChI code for “(5-Bromobenzofuran-2-yl)boronic acid” is 1S/C8H6BBrO3/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12/h1-4,11-12H .Physical And Chemical Properties Analysis
“(5-Bromobenzofuran-2-yl)boronic acid” is a solid substance that is stored in an inert atmosphere and under -20°C .Scientific Research Applications
Sensing Applications
Boronic acids, including “(5-Bromobenzofuran-2-yl)boronic acid”, can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This could potentially include “(5-Bromobenzofuran-2-yl)boronic acid”.
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This could be another potential application for “(5-Bromobenzofuran-2-yl)boronic acid”.
Separation Technologies
Boronic acids have been used in separation technologies . This could potentially include the separation of specific molecules or compounds using “(5-Bromobenzofuran-2-yl)boronic acid”.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This could potentially include the use of “(5-Bromobenzofuran-2-yl)boronic acid” in the development of new drugs or treatments.
Antibacterial Activity
Furan derivatives have shown remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . “(5-Bromobenzofuran-2-yl)boronic acid”, being a furan derivative, could potentially have antibacterial properties.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (5-Bromobenzofuran-2-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon atom in another molecule .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . These reactions can be used to create a wide variety of complex organic compounds, potentially affecting numerous biochemical pathways depending on the specific compounds being synthesized .
Result of Action
The result of (5-Bromobenzofuran-2-yl)boronic acid’s action is the formation of a new carbon-carbon bond through a Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the exact compounds being synthesized .
Action Environment
The action of (5-Bromobenzofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the compound should be stored under an inert atmosphere and at a temperature below -20°C to maintain its stability .
properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMBWRQPVIXJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587353 | |
| Record name | (5-Bromo-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromobenzofuran-2-yl)boronic acid | |
CAS RN |
331833-99-9 | |
| Record name | (5-Bromo-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















